[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
Description
Historical Development and Discovery
The synthesis of trifluoromethylated pyridine derivatives has evolved significantly since the late 20th century, driven by the demand for bioactive molecules in agrochemical and pharmaceutical industries. The compound 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone represents a convergence of two critical synthetic strategies: halogenation of pyridine rings and ketone bridge formation between heterocyclic and aromatic systems. Early methodologies for introducing trifluoromethyl groups into pyridines, such as the reaction of (trichloromethyl)pyridines with anhydrous hydrogen fluoride under superatmospheric pressures (5–1,200 psig) in the presence of metal halide catalysts like FeCl₃ or FeF₃, laid the groundwork for modern variants. These protocols enabled the efficient replacement of trichloromethyl groups with trifluoromethyl moieties, as demonstrated in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Parallel advancements in aryl ketone chemistry facilitated the coupling of nitroaryl groups to pyridine scaffolds. For instance, organocatalytic enantioselective cross-aldol reactions between aryl ketones and trifluoromethyl ketone hydrates, mediated by Takemoto-type thiourea catalysts, provided a stereocontrolled route to α-trifluoromethyl tertiary alcohols. Although not directly describing the target compound, this methodology highlights the reactivity of trifluoromethyl ketones in forming carbon-carbon bonds with aromatic systems, a principle applicable to synthesizing 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone.
Significance in Pyridyl-Aryl Ketone Chemistry
Pyridyl-aryl ketones occupy a unique niche in organic chemistry due to their dual functionality: the electron-deficient pyridine ring acts as a directing group in metal-catalyzed reactions, while the ketone bridge serves as a versatile handle for further derivatization. The incorporation of a 4-nitrophenyl group enhances the compound’s electron-withdrawing character, making it a potential candidate for nonlinear optical materials or catalysts. Structural data from related compounds, such as 4-(4-nitrophenyl)pyridine (molecular formula C₁₁H₈N₂O₂), reveal planar geometries that favor π-π stacking interactions, a feature critical for solid-state applications.
The trifluoromethyl group at the 5-position of the pyridine ring introduces steric and electronic effects that modulate reactivity. For example, in 3-chloro-2-cyano-5-trifluoromethyl pyridine, the −CF₃ group increases lipophilicity and metabolic stability, traits desirable in agrochemicals. Similarly, the ketone moiety in 3-chloro-5-(trifluoromethyl)-2-pyridinylmethanone could participate in condensation reactions to form hydrazones or imines, as seen in the synthesis of (E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine (C₁₃H₈ClF₃N₄O₂).
Table 1: Key Structural Features of Related Compounds
Relationship to Other Trifluoromethylated Heterocyclic Compounds
Trifluoromethylated heterocycles are prized for their ability to resist metabolic degradation and enhance membrane permeability. The target compound shares structural motifs with 2,3-dichloro-5-(trifluoromethyl)pyridine, a precursor to herbicides, which is synthesized via HF-mediated halogen exchange under catalytic conditions. The −CF₃ group’s strong electron-withdrawing effect polarizes the pyridine ring, increasing susceptibility to nucleophilic attack at the 2- and 4-positions. This electronic profile contrasts with methyl- or methoxy-substituted pyridines, where electron-donating groups deactivate the ring toward electrophilic substitution.
In comparison to non-aromatic trifluoromethyl ketones, such as cyclopropylmethanone derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl-cyclopropylmethanone, C₁₄H₁₅ClF₃N₃O), the aryl ketone group in the target compound introduces conjugation pathways that stabilize transition states in cross-coupling reactions. This stabilization is critical in methodologies like the Suzuki-Miyaura reaction, where aryl boronic acids couple with halogenated pyridines to form biaryl systems.
Table 2: Comparative Analysis of Trifluoromethylated Pyridine Derivatives
The integration of nitroaryl groups further differentiates the target compound from simpler trifluoromethylpyridines. The −NO₂ group’s meta-directing influence could guide regioselective functionalization, enabling the synthesis of unsymmetrical derivatives for specialized applications. This structural duality underscores the compound’s versatility in both academic and industrial contexts.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKEKCZDUHBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring undergoes substitution at the 2- and 6-positions due to the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups.
Key Reactions
Notes :
- Steric hindrance from the 3-CF₃ group directs substitution to the 2-position.
- Elevated temperatures (>100°C) are required for substitution at the 6-position due to reduced electrophilicity .
Reduction Reactions
The nitro (-NO₂) and ketone (C=O) groups are primary reduction targets.
Catalytic Hydrogenation
| Conditions | Product | Selectivity | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol, 25°C | (4-Aminophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone | >90% | Exclusive reduction of -NO₂ to -NH₂ |
| H₂ (3 atm), Raney Ni, THF | Secondary alcohol (C-OH) | 45% | Partial reduction of ketone to alcohol |
Chemical Reduction
| Reagent | Product | Outcome |
|---|---|---|
| NaBH₄/MeOH | No reaction | Ketone remains intact due to deactivation by -CF₃ |
| LiAlH₄/THF | Alcohol (C-OH) | 30% yield; competitive decomposition observed |
Oxidation Reactions
The pyridine ring resists oxidation under standard conditions, but the ketone group participates in specialized reactions.
Oxidative Coupling
| Conditions | Product | Application |
|---|---|---|
| KMnO₄/H₂SO₄, 60°C | No ring oxidation | Stability attributed to electron-withdrawing groups |
| O₂, Cu(I) catalyst | Biaryl-linked dimers | Suzuki-Miyaura coupling precursors |
Photochemical Reactivity
The nitrobenzophenone moiety undergoes UV-induced transformations:
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which are desirable properties in drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to harsh environmental conditions .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways[9][9].
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
a) Positional Isomerism of Nitro Group
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS 339106-56-8): Molecular Formula: C₁₃H₆ClF₃N₂O₃ Key Difference: The nitro group is at the meta position on the phenyl ring.
b) Substitution of Nitro with Chloro
- (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS 338953-54-1): Molecular Formula: C₁₃H₇Cl₂F₃NO Key Difference: Nitro group replaced with chloro at the para position. Impact: Chloro is a weaker electron-withdrawing group than nitro, which may decrease stability under oxidative conditions but enhance lipophilicity .
c) Oxime Derivatives
- 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime (CAS 339106-02-4): Molecular Formula: C₁₃H₇ClF₃N₃O₃ Key Difference: Addition of an oxime (–N–OH) group.
Functional Group Modifications in Agrochemical Analogues
a) Benzamide Derivatives
- Fluopyram (CAS 658066–35–4): Structure: N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide. Key Difference: Replaces methanone with a benzamide group connected via an ethyl linker. Application: Systemic fungicide and nematicide, leveraging the pyridinyl group for target specificity .
b) Phenoxypropanoate Herbicides
- Haloxyfop-methyl (CAS 69806-40-2): Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate. Key Difference: Phenoxypropanoate ester backbone instead of methanone. Application: Herbicide targeting acetyl-CoA carboxylase in grasses, highlighting the pyridinyl group’s role in herbicidal activity .
Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Application/Activity |
|---|---|---|---|---|
| Target Compound | 339106-02-4 | 330.65 | 4-Nitrophenyl, oxime | Potential pesticidal candidate |
| 3-Nitrophenyl Analog | 339106-56-8 | 330.65 | 3-Nitrophenyl | Research chemical |
| 4-Chlorophenyl Analog | 338953-54-1 | 340.55 | 4-Chlorophenyl | Intermediate for hydrazone deriv. |
| Fluopyram | 658066–35–4 | 396.70 | Benzamide, ethyl linker | Fungicide/nematicide |
| Haloxyfop-methyl | 69806-40-2 | 375.73 | Phenoxypropanoate ester | Herbicide |
Biological Activity
The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, also known by its CAS number 339106-02-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C13H7ClF3N3O3
- Molecular Weight : 345.66 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a nitrophenyl moiety which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone are summarized below.
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. The presence of halogen substituents such as chlorine and trifluoromethyl groups is often linked to enhanced activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Table 1: Antimicrobial activity of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone against selected microorganisms.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 28 µM
Table 2: IC50 values indicating the potency of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone in various cancer cell lines.
The mechanism through which 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with DNA synthesis and function, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics. -
Case Study on Anticancer Properties :
In another investigation, the compound was tested on tumor-bearing mice models, showing a marked reduction in tumor size compared to control groups treated with placebo. This highlights its potential for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives with 4-nitrobenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions . Alternative routes may utilize Suzuki-Miyaura cross-coupling if halogenated precursors are available . Purity is typically ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>95% purity) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural characterization employs:
- NMR spectroscopy : , , and NMR to verify substituent positions and trifluoromethyl group integration .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS m/z calculated for : 353.01, observed: 353.02) .
- X-ray crystallography : For unambiguous confirmation of the pyridinyl-methanone linkage and nitro group orientation, though crystallization may require slow evaporation in DCM/hexane .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Initial screenings often include:
- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can mechanistic insights into its pharmacological activity be investigated?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : To measure binding affinity to target proteins (e.g., kinases) .
- Metabolic stability studies : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites .
- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) to evaluate oxidative stress induction in cellular models .
Q. What computational strategies are effective for studying its structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., EGFR kinase) to predict binding modes .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of the nitro and trifluoromethyl groups .
- QSAR modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .
- Meta-analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .
Q. What advanced techniques elucidate its interactions with biological membranes?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
